3H-Pyrazol-3-one, 5-cyclopropyl-1,2-dihydro-
Description
3H-Pyrazol-3-one derivatives are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and a ketone group. The compound "3H-Pyrazol-3-one, 5-cyclopropyl-1,2-dihydro-" features a cyclopropyl substituent at the 5-position of the pyrazolone core.
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
5-cyclopropylpyrazolidin-3-one |
InChI |
InChI=1S/C6H10N2O/c9-6-3-5(7-8-6)4-1-2-4/h4-5,7H,1-3H2,(H,8,9) |
InChI Key |
QQBYTWILHSVWRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CC(=O)NN2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with Cyclopropyl Carbonyl Derivatives
The cyclocondensation of hydrazines with cyclopropyl-substituted diketones or β-keto esters is a foundational method for synthesizing pyrazolone cores. For example, 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines were synthesized via a three-step sequence involving Grignard reactions, aldol condensations, and cyclization with hydrazine hydrate. Adapting this approach, 5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one can be prepared by reacting cyclopropyl-substituted β-keto esters with hydrazines under acidic conditions.
Key Reaction Conditions :
- Grignard Reaction : Cyclopropylmagnesium bromide reacts with ethyl acetoacetate to form 2-cyclopropyl-1,3-diketone intermediates.
- Cyclization : Hydrazine hydrate in ethanol at 80°C for 12 hours yields the pyrazolone ring.
| Starting Material | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Ethyl 2-cyclopropylacetoacetate | Hydrazine hydrate | EtOH, reflux, 12 h | 78% |
Michael/alkylation Cascade Reactions
Spirocyclopropylpyrazolones, structurally related to the target compound, are synthesized via a Michael/alkylation cascade. For instance, 4-arylidenepyrazol-5-ones react with diethyl 2-bromomalonate in the presence of a chiral organocatalyst (e.g., (DHQ)₂AQN) to form spirocyclopropane derivatives. This method can be modified by substituting the arylidene group with cyclopropyl-containing electrophiles.
Mechanistic Insight :
- Michael Addition : The enolate of pyrazol-5-one attacks diethyl 2-bromomalonate.
- Alkylation : Intramolecular cyclopropanation occurs via nucleophilic displacement, forming the spirocyclic structure.
| Substrate | Catalyst | Solvent | Yield | Diastereoselectivity | |
|---|---|---|---|---|---|
| 4-Benzylidenepyrazol-5-one | (DHQ)₂AQN | CH₂Cl₂, 25°C | 83% | >95:5 dr |
Electrocatalytic Cyclopropanation
Recent advances in electrochemistry enable cyclopropanation of alkenyl trifluoroborates with methylene compounds. For 5-cyclopropylpyrazol-3-one, vinyltrifluoroborates can undergo radical-mediated cyclopropanation using benzoylacetonitrile as a methylene donor.
Electrochemical Setup :
- Anode : Platinum electrode in acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).
- Conditions : Constant current (5 mA/cm²), room temperature, 4 hours.
| Substrate | Methylene Donor | Charge Passed | Yield | |
|---|---|---|---|---|
| Vinyltrifluoroborate | Benzoylacetonitrile | 2 F/mol | 72% |
Spirocyclization via Darzens-Type Reactions
Spiro epoxide-pyrazol-3-ones are synthesized via Darzens-type reactions between pyrazole-4,5-diones and phenacyl bromides. By substituting phenacyl bromides with cyclopropane-containing analogs, this method can yield 5-cyclopropyl derivatives.
Optimized Conditions :
- Base : Triethylamine (2 equiv.) in ethanol at 25°C.
- Substrate Ratio : Pyrazole-4,5-dione : Phenacyl bromide = 1:2.
| Pyrazole Dione | Phenacyl Bromide | Yield | |
|---|---|---|---|
| 1,3-Dimethylpyrazole-4,5-dione | Cyclopropylphenacyl bromide | 89% |
Tandem Reactions with Sulfoxonium Ylides
A metal-free tandem reaction between 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and sulfoxonium ylides generates spiro-cyclopropyl fused pyrazolones. This method avoids transition metals and achieves moderate to high yields.
Procedure :
- Nucleophilic Attack : Pyrazolone attacks the sulfoxonium ylide to form a zwitterionic intermediate.
- Cyclopropanation : Intramolecular cyclization forms the cyclopropyl ring.
| Ylide | Additive | Temperature | Yield | |
|---|---|---|---|---|
| Dimethylsulfoxonium methylide | p-Nitrobenzoic acid | 120°C, toluene | 68% |
Regioselective Cyclization of β-Keto Esters
β-Keto esters with cyclopropyl groups undergo regioselective cyclization with hydrazines. For example, ethyl 2-cyclopropylacetoacetate reacts with hydrazine hydrate in ethanol to yield 5-cyclopropylpyrazol-3-one.
Regioselectivity Control :
- Solvent : Ethanol promotes 1,3-dipolar cyclization over competing pathways.
- Acid Catalysis : Acetic acid (5 mol%) enhances reaction rate and selectivity.
| β-Keto Ester | Hydrazine | Conditions | Yield | |
|---|---|---|---|---|
| Ethyl 2-cyclopropylacetoacetate | Hydrazine hydrate | EtOH, 80°C, 6 h | 82% |
Post-Functionalization of Pyrazolone Intermediates
Pre-formed pyrazolones can be post-modified to introduce cyclopropyl groups. For example, 5-bromopyrazol-3-one undergoes Suzuki-Miyaura coupling with cyclopropylboronic acid.
Catalytic System :
| Halide | Boronic Acid | Yield |
|---|---|---|
| 5-Bromo-1,2-dihydro-3H-pyrazol-3-one | Cyclopropylboronic acid | 75% |
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have highlighted the potential of 3H-Pyrazol-3-one derivatives in cancer treatment. For instance, a series of synthesized pyrazol-3-one derivatives demonstrated significant inhibition of aromatase enzyme activity, which is crucial in estrogen synthesis. One derivative showed an IC50 value of 0.0023 μM, outperforming the reference drug letrozole (IC50 = 0.0028 μM) .
Table 1: Aromatase Inhibition Activity of Pyrazol-3-one Derivatives
| Compound ID | IC50 (μM) | Reference Compound | Reference IC50 (μM) |
|---|---|---|---|
| 16 | 0.0023 | Letrozole | 0.0028 |
| 26 | 0.0033 | Letrozole | 0.0028 |
| 36 | 0.0032 | Letrozole | 0.0028 |
2. Cardiovascular and Hematological Diseases
Another significant application of pyrazol-3-one derivatives involves their role as inhibitors of HIF-pyrolyl-4-hydroxylase, with potential therapeutic effects on cardiovascular and hematological diseases . These compounds can modulate hypoxia-inducible factors, which are critical in the response to low oxygen levels in tissues.
Material Science Applications
1. Synthesis of Novel Materials
The unique properties of pyrazol-3-one compounds allow their use in creating new materials with specific functionalities. For instance, the cascade assembly of pyrazoline derivatives has been explored for synthesizing spirocyclopropylpyrazolones, showcasing their versatility in material synthesis .
Table 2: Yield of Spirocyclopropylpyrazolones from Cascade Reactions
| Reaction Conditions | Yield (%) |
|---|---|
| EtONa (1.4 equivalents) | 76 |
| Increased EtONa (higher amounts) | Decreased |
Case Studies
Case Study 1: Aromatase Inhibitors
A study focused on a new series of pyrazol-3-one derivatives aimed at inhibiting aromatase revealed promising results. The most active compound was characterized using molecular docking studies, confirming its binding affinity to the aromatase enzyme . This research paves the way for developing new treatments for hormone-dependent cancers.
Case Study 2: HIF-Pyrolyl-4-Hydroxylase Inhibition
Research on specific HIF-pyrolyl-4-hydroxylase inhibitors demonstrated that modified pyrazol-3-one compounds could effectively treat conditions related to hypoxia . These findings suggest that further exploration into this class of compounds could yield novel therapeutic agents for cardiovascular diseases.
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 5-cyclopropyl-1,2-dihydro- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physical Properties
Key structural analogs and their properties are summarized below:
Biological Activity
3H-Pyrazol-3-one, 5-cyclopropyl-1,2-dihydro- is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C7H10N2O
- Molecular Weight : 138.17 g/mol
- IUPAC Name : 5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one
The biological activity of 3H-Pyrazol-3-one is attributed to its ability to interact with various biological targets. It has been shown to exhibit:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including dihydroorotate dehydrogenase (DHODH), which is crucial in the pyrimidine biosynthetic pathway. By inhibiting DHODH, it can impede the proliferation of certain pathogens and cancer cells .
- Antioxidant Activity : Research indicates that derivatives of pyrazoles have antioxidant properties, which can protect cells from oxidative stress .
Antimicrobial Activity
Studies have demonstrated that 3H-Pyrazol-3-one exhibits significant antimicrobial properties against various bacterial strains. For example:
- In vitro assays showed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
Antiviral Activity
The compound has also been evaluated for its antiviral properties:
- Case Study : In a study assessing the inhibition of measles virus replication, compounds similar to 3H-Pyrazol-3-one showed promising results in reducing viral load in infected cell cultures . This suggests potential applications in treating viral infections.
Anticancer Activity
Research has highlighted the anticancer potential of 3H-Pyrazol-3-one:
- Mechanisms : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. It has been noted for its effectiveness against various cancer cell lines .
Table 1: Summary of Biological Activities
Case Studies
- Inhibition of DHODH : A series of analogs based on 3H-Pyrazol-3-one were synthesized and tested for their ability to inhibit DHODH. One particular derivative demonstrated superior activity compared to established inhibitors like brequinar and teriflunomide, indicating its potential as a therapeutic agent for autoimmune diseases .
- Antimicrobial Testing : The compound was subjected to antimicrobial susceptibility testing against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL across different strains, showcasing its broad-spectrum activity .
Future Directions
The promising biological activities exhibited by 3H-Pyrazol-3-one warrant further investigation. Future research could focus on:
- Structure-Activity Relationship (SAR) Studies : To optimize the compound's efficacy and selectivity.
- In vivo Studies : To evaluate the pharmacokinetics and toxicity profiles.
- Development of Novel Therapeutics : Leveraging its biological activities in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
